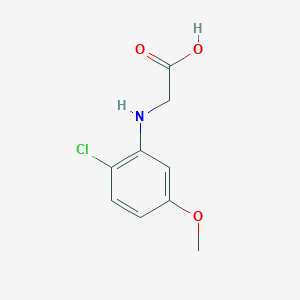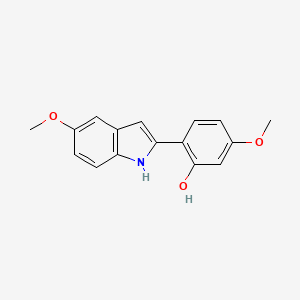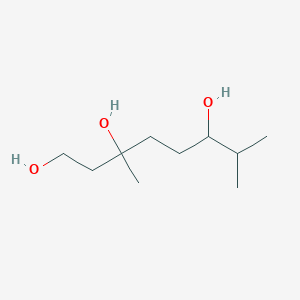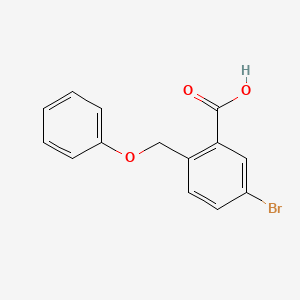
2-(2-Chloro-5-methoxyanilino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-methoxyanilino)acetic acid is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of aniline and acetic acid, characterized by the presence of a chloro and methoxy group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methoxyanilino)acetic acid typically involves the reaction of 2-chloro-5-methoxyaniline with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Aqueous or organic solvent like ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(2-Chloro-5-methoxyanilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 2-(2-chloro-5-hydroxyanilino)acetic acid.
Reduction: Formation of 2-(2-chloro-5-methoxyanilino)ethanol.
Substitution: Formation of 2-(2-azido-5-methoxyanilino)acetic acid or 2-(2-thio-5-methoxyanilino)acetic acid.
科学研究应用
2-(2-Chloro-5-methoxyanilino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-5-methoxyanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxyethoxy)ethoxy acetic acid
- 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
- 2-(2-Methoxyanilino)acetic acid
Uniqueness
2-(2-Chloro-5-methoxyanilino)acetic acid is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties, such as higher potency or selectivity in certain applications.
属性
IUPAC Name |
2-(2-chloro-5-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-6-2-3-7(10)8(4-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBFADSDKDFRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)

![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)


![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)


![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)


